

# Measuring Cyclic ADP-Ribose (cADPR) Levels in Cell Culture: Application Notes and Protocols

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## Compound of Interest

Compound Name: cyclic ADP-ribose

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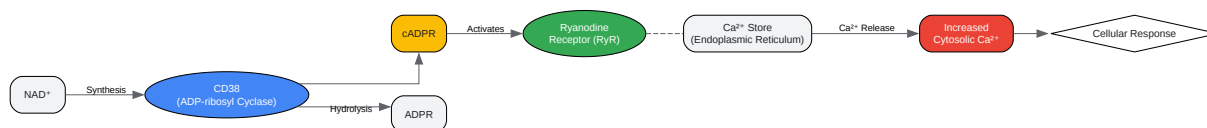
## For Researchers, Scientists, and Drug Development Professionals

**Cyclic ADP-ribose** (cADPR) is a critical second messenger that modulates intracellular calcium ( $\text{Ca}^{2+}$ ) signaling by activating ryanodine receptors on the endoplasmic reticulum, leading to  $\text{Ca}^{2+}$  release.<sup>[1][2][3]</sup> Its role in various cellular processes, including muscle contraction, insulin secretion, and T-lymphocyte activation, makes it a key target in cell signaling research and drug development.<sup>[2][4]</sup> Accurate measurement of intracellular cADPR levels is crucial for understanding its physiological functions and for screening potential therapeutic agents that modulate its signaling pathway.

This document provides detailed application notes and protocols for the quantification of cADPR in cell culture samples, focusing on the most established and reliable methods: High-Performance Liquid Chromatography (HPLC), enzymatic cycling assays, and mass spectrometry.

## cADPR Signaling Pathway

The synthesis and hydrolysis of cADPR are primarily regulated by the ectoenzyme CD38.<sup>[3][5]</sup> CD38, a multifunctional enzyme, catalyzes the cyclization of nicotinamide adenine dinucleotide ( $\text{NAD}^+$ ) to form cADPR.<sup>[5][6]</sup> It also possesses hydrolase activity, breaking down cADPR to adenosine diphosphate-ribose (ADPR).<sup>[5][7]</sup> The balance between the cyclase and hydrolase activities of CD38 determines the intracellular concentration of cADPR.<sup>[5]</sup>



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**Figure 1:** cADPR signaling pathway.

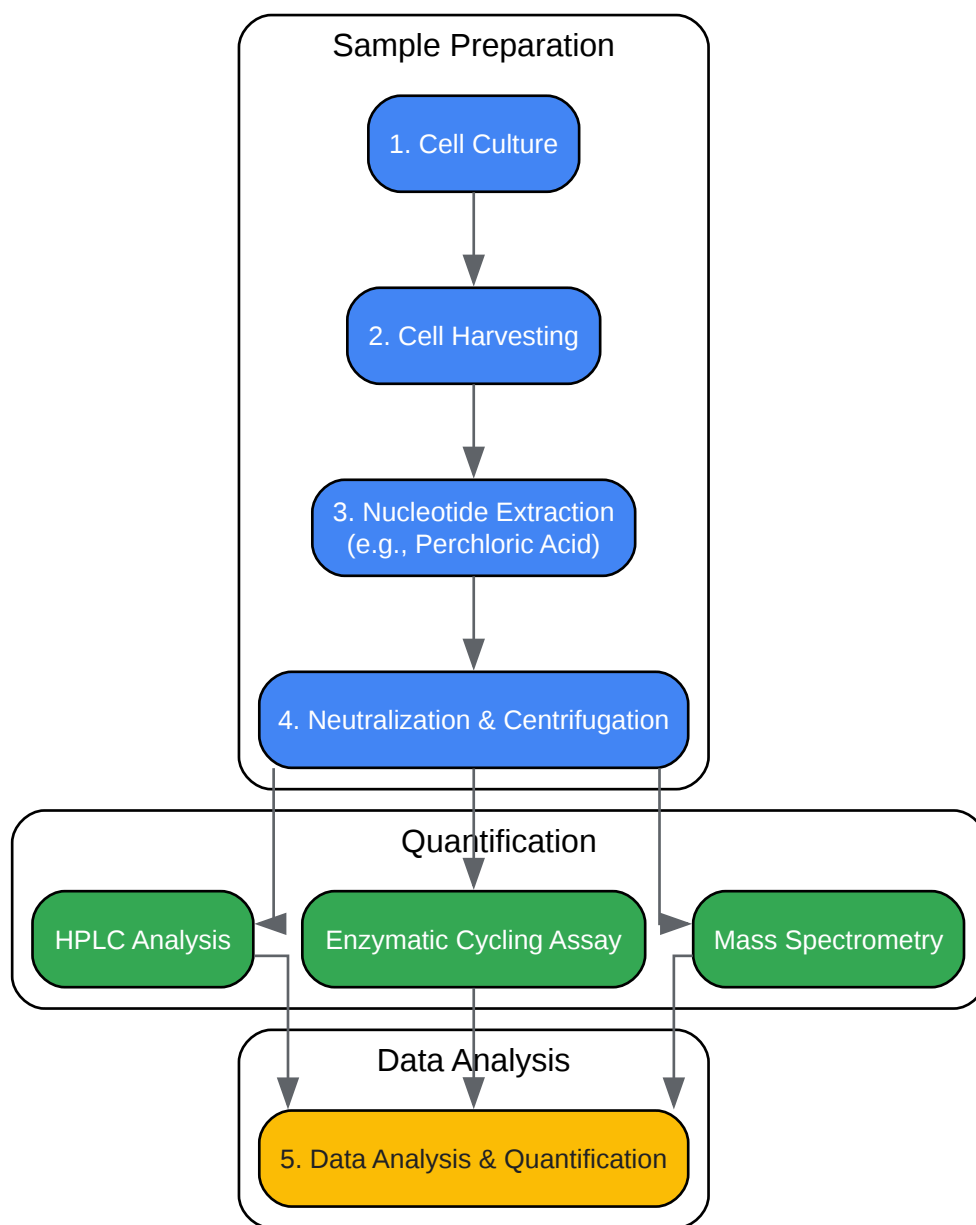
## Methods for cADPR Quantification

Several methods are available for measuring cADPR levels in cell culture, each with its own advantages in terms of sensitivity, specificity, and throughput.

Method	Principle	Sensitivity	Throughput	Advantages	Disadvantages
HPLC	Chromatographic separation and UV detection.	~10 pmol[8]	Low	High specificity and reproducibility [8]	Requires specialized equipment; lower sensitivity compared to other methods.
Enzymatic Cycling Assay	Fluorometric detection of NAD <sup>+</sup> produced from the reverse reaction of ADP-ribosyl cyclase.	Sub-nanomolar to 100 nM[9][10]	High	High sensitivity and suitable for high-throughput screening. [10]	Indirect measurement ; potential for interference from other components in the cell lysate.
Mass Spectrometry	Quantification based on mass-to-charge ratio.	High	Medium to High	High specificity and can identify related metabolites simultaneously.	Requires sophisticated instrumentation and expertise.
Radioimmuno assay (RIA)	Competitive binding of labeled and unlabeled cADPR to a specific antibody.	>100 fmol[11]	Medium	High sensitivity and specificity.	Requires handling of radioactive materials.

## Experimental Workflow for cADPR Measurement

The general workflow for measuring cADPR from cell culture samples involves cell harvesting, extraction of the nucleotide, and subsequent quantification using the chosen method.



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**Figure 2:** General experimental workflow for cADPR measurement.

## Detailed Experimental Protocols

## Protocol 1: Quantification of cADPR by HPLC

This protocol is based on a two-step HPLC method for the analysis of endogenous cADPR levels in cell extracts.[8]

### Materials:

- Perchloric acid (PCA)
- Potassium carbonate ( $K_2CO_3$ )
- HPLC system with a UV detector
- Strong anion-exchange column
- Reversed-phase C18 column
- cADPR standard

### Procedure:

- Cell Lysis and Extraction:
  - Harvest cultured cells (e.g.,  $10^8$  cells) by centrifugation.
  - Resuspend the cell pellet in ice-cold 0.6 M PCA and vortex vigorously.
  - Incubate on ice for 30 minutes to precipitate proteins.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Collect the supernatant containing the acid-soluble nucleotides.
- Neutralization:
  - Neutralize the supernatant by adding 2 M  $K_2CO_3$  dropwise until the pH reaches 6.5-7.0.
  - Incubate on ice for 15 minutes to allow precipitation of potassium perchlorate.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.
- Collect the neutralized supernatant.
- Two-Step HPLC:
  - Step 1: Strong Anion-Exchange Chromatography:
    - Inject the neutralized extract onto a strong anion-exchange column.
    - Elute with a gradient of ammonium phosphate buffer.
    - Collect the fraction corresponding to the retention time of the cADPR standard.
  - Step 2: Reversed-Phase Ion-Pair Chromatography:
    - Inject the collected fraction onto a reversed-phase C18 column.
    - Use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium).
    - Monitor the elution profile at 254 nm.
- Quantification:
  - Identify the cADPR peak by comparing its retention time with that of the cADPR standard.
  - Quantify the amount of cADPR by integrating the peak area and comparing it to a standard curve generated with known concentrations of cADPR.
  - The identity of the peak can be further confirmed by its conversion to ADPR upon heating.

[8]

Expected Results: Intracellular concentrations of cADPR in quiescent Jurkat and HPB.ALL human T cells were determined to be  $198 \pm 41$  and  $28 \pm 9$  pmol/ $10^8$  cells, respectively.[8] The detection sensitivity for cADPR with this method is approximately 10 pmol.[8]

## Protocol 2: Quantification of cADPR by Enzymatic Cycling Assay

This protocol utilizes the ability of ADP-ribosyl cyclase to catalyze the reverse reaction, converting cADPR to  $\text{NAD}^+$ , which is then measured in a highly sensitive cycling reaction.[10]

#### Materials:

- Cell lysis buffer
- Recombinant ADP-ribosyl cyclase (from *Aplysia californica*)
- Nicotinamide
- Cycling reagent mix (containing alcohol dehydrogenase, diaphorase, resazurin, and flavin mononucleotide)
- Ethanol
- cADPR standard
- Fluorescence microplate reader

#### Procedure:

- Sample Preparation:
  - Lyse the cultured cells using a suitable lysis buffer and centrifuge to remove cell debris.
  - Collect the supernatant for the assay.
- Conversion of cADPR to  $\text{NAD}^+$ :
  - In a 96-well plate, add the cell lysate, a high concentration of nicotinamide, and recombinant ADP-ribosyl cyclase.
  - Incubate to allow the stoichiometric conversion of cADPR to  $\text{NAD}^+$ .
- $\text{NAD}^+$  Cycling Reaction:
  - Add the cycling reagent mix and ethanol to each well.

- In this reaction, alcohol dehydrogenase reduces  $\text{NAD}^+$  to NADH in the presence of ethanol.
- Diaphorase then oxidizes NADH back to  $\text{NAD}^+$ , while reducing the non-fluorescent resazurin to the highly fluorescent resorufin.
- Fluorescence Measurement:
  - Incubate the plate at room temperature, protected from light.
  - Measure the fluorescence of resorufin using a microplate reader (e.g., excitation at 544 nm and emission at 590 nm). The signal amplifies over time as  $\text{NAD}^+$  cycles through the reactions.
- Quantification:
  - Generate a standard curve using known concentrations of cADPR.
  - Determine the concentration of cADPR in the samples by comparing their fluorescence readings to the standard curve.

Expected Results: This fluorometric cycling assay is highly sensitive and can detect cADPR in the sub-nanomolar range.<sup>[10]</sup> Commercially available kits based on a similar principle can detect cADPR in the low nM range, with a lowest detected concentration of 100 nM.<sup>[9]</sup>

## Protocol 3: Quantification of cADPR by Mass Spectrometry

Mass spectrometry (MS)-based proteomics has become a powerful tool for identifying and quantifying ADP-ribosylation.<sup>[12]</sup> While often used for identifying protein modification sites, it can be adapted for the quantification of small molecules like cADPR.

Materials:

- Cell lysis and protein precipitation reagents (as in HPLC protocol)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system



- cADPR standard and a stable isotope-labeled internal standard

Procedure:

- Sample Preparation:
  - Prepare cell extracts as described in the HPLC protocol (cell lysis, extraction, and neutralization).
  - Spike the sample with a known amount of a stable isotope-labeled cADPR internal standard for accurate quantification.
- LC-MS/MS Analysis:
  - Inject the prepared sample into the LC-MS/MS system.
  - Separate cADPR from other cellular components using liquid chromatography.
  - Introduce the eluent into the mass spectrometer.
  - Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify cADPR and the internal standard based on their unique precursor-to-product ion transitions.
- Quantification:
  - Calculate the ratio of the peak area of endogenous cADPR to the peak area of the internal standard.
  - Determine the absolute concentration of cADPR in the sample by comparing this ratio to a standard curve generated with known concentrations of cADPR and the internal standard.

Expected Results: MS-based methods offer high specificity and sensitivity for the quantification of cADPR. The use of an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate results.

## Summary of Quantitative Data

The intracellular concentration of cADPR can vary significantly depending on the cell type and stimulation conditions.

Cell Type	Condition	cADPR Concentration	Method	Reference
Jurkat T cells	Quiescent	198 ± 41 pmol/10 <sup>8</sup> cells	HPLC	[8]
HPB.ALL T cells	Quiescent	28 ± 9 pmol/10 <sup>8</sup> cells	HPLC	[8]
HL-60 cells	Differentiated with all-trans-retinoic acid	Marked increase	Radioimmunoassay	[11]
Cardiac muscle, liver, brain	Basal	100–200 nM	Not specified	[5]
Cultured arterial ECs and smooth muscle cells	Basal	Detectable production	Not specified	[5]

These application notes and protocols provide a comprehensive guide for the measurement of cADPR in cell culture. The choice of method will depend on the specific research question, the required sensitivity and throughput, and the available instrumentation.

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